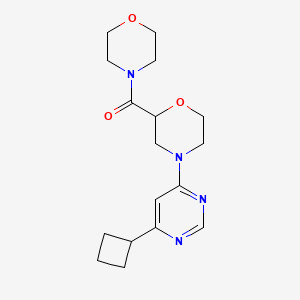![molecular formula C15H19N5O2 B12265039 N,5-dimethyl-N-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12265039.png)
N,5-dimethyl-N-[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,5-dimetil-N-[1-(1,2-oxazol-5-carbonil)piperidin-3-il]pirimidin-2-amina es un compuesto orgánico complejo que presenta un anillo de pirimidina, un anillo de piperidina y un anillo de oxazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N,5-dimetil-N-[1-(1,2-oxazol-5-carbonil)piperidin-3-il]pirimidin-2-amina normalmente implica reacciones orgánicas de múltiples pasos. Una ruta común incluye la formación del anillo de oxazol a través de la síntesis de oxazol de Van Leusen, que implica la reacción de isocianuro de tosilmetilo (TosMIC) con aldehídos . El anillo de piperidina se puede sintetizar mediante una reacción de ciclización que involucra aminas y aldehídos apropiados. El paso final implica el acoplamiento de los intermediarios de oxazol y piperidina con el anillo de pirimidina en condiciones específicas, a menudo utilizando reacciones de acoplamiento cruzado catalizadas por paladio .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para garantizar condiciones de reacción consistentes y altos rendimientos. El uso de sistemas automatizados para la adición de reactivos y el aislamiento de productos puede mejorar aún más la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N,5-dimetil-N-[1-(1,2-oxazol-5-carbonil)piperidin-3-il]pirimidin-2-amina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden realizar utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de pirimidina, especialmente en posiciones activadas por grupos que retiran electrones.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Gas hidrógeno con paladio sobre carbono (Pd/C) como catalizador.
Sustitución: Hidruro de sodio (NaH) u otras bases fuertes en solventes apróticos como la dimetilformamida (DMF).
Productos principales
Oxidación: Formación de los correspondientes óxidos de N de oxazol y pirimidina.
Reducción: Formación de derivados reducidos con anillos hidrogenados.
Sustitución: Formación de derivados de pirimidina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N,5-dimetil-N-[1-(1,2-oxazol-5-carbonil)piperidin-3-il]pirimidin-2-amina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en la focalización de enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N,5-dimetil-N-[1-(1,2-oxazol-5-carbonil)piperidin-3-il]pirimidin-2-amina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o alterando su función. Los anillos de oxazol y pirimidina son cruciales para su afinidad de unión y especificidad, lo que le permite modular las vías biológicas de manera efectiva .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de 2-aminotiazol: Conocidos por sus propiedades anticancerígenas.
Derivados de imidazol: Ampliamente utilizados en productos farmacéuticos y agroquímicos.
Derivados de quinolina: Conocidos por sus actividades antimicrobianas y antimaláricas.
Singularidad
N,5-dimetil-N-[1-(1,2-oxazol-5-carbonil)piperidin-3-il]pirimidin-2-amina es única debido a su combinación de tres anillos heterocíclicos distintos, que confieren propiedades químicas y biológicas específicas. Esta complejidad estructural permite aplicaciones versátiles en varios campos, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C15H19N5O2 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone |
InChI |
InChI=1S/C15H19N5O2/c1-11-8-16-15(17-9-11)19(2)12-4-3-7-20(10-12)14(21)13-5-6-18-22-13/h5-6,8-9,12H,3-4,7,10H2,1-2H3 |
Clave InChI |
MNTYAEREZYZZML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC=NO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12264957.png)
![1-benzyl-4-{4-[(oxolan-2-yl)methyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B12264960.png)
![5-bromo-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12264963.png)
![3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-1-methylpyrrolidin-2-one](/img/structure/B12264964.png)
![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoxaline](/img/structure/B12264973.png)
![4-[1-(5-Chloropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12264977.png)
![1-Methyl-3-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B12264978.png)
![N,5-dimethyl-N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12264998.png)
![4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B12265004.png)

![5-Fluoro-4-methyl-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12265023.png)
![4-(4-Methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12265025.png)
![5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12265032.png)
![2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B12265033.png)
